3-(dimethylamino)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile
Description
This compound is a structurally complex acrylonitrile derivative featuring a dimethylamino group, a methyl-substituted triazolylpropanoyl moiety, and an α,β-unsaturated nitrile backbone. Its IUPAC name highlights the presence of the 1,2,4-triazole ring, a heterocycle known for its pharmacological and agrochemical relevance, particularly in antifungal agents . The acrylonitrile scaffold contributes to its electrophilic reactivity, enabling participation in cycloaddition and nucleophilic substitution reactions .
Properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-11(2,16-8-13-7-14-16)10(17)9(5-12)6-15(3)4/h6-8H,1-4H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJMYQWBJMARBO-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C(=CN(C)C)C#N)N1C=NC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)/C(=C/N(C)C)/C#N)N1C=NC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(dimethylamino)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile (CAS No. 320420-67-5) is a synthetic organic compound notable for its complex structure, which includes a dimethylamino group and a triazole moiety. This compound has garnered interest in pharmacological research due to the biological activities associated with triazole derivatives, particularly their antifungal and antibacterial properties.
- Molecular Formula : C11H15N5O
- Molar Mass : 233.27 g/mol
- Boiling Point : Approximately 490.8 °C (predicted)
- Density : 1.12 g/cm³ (predicted)
- pKa : 1.92 (predicted)
The biological activity of this compound is largely attributed to the presence of the triazole ring, which is known to inhibit key enzymes involved in fungal sterol biosynthesis, particularly lanosterol 14α-demethylase. This inhibition disrupts cell membrane integrity in fungi, leading to cell death.
Biological Activity Overview
Research indicates that compounds containing triazole rings exhibit significant biological activities. The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Observations |
|---|---|
| Antifungal | Exhibits potent activity against various fungal pathogens such as Candida albicans and Aspergillus fumigatus due to its mechanism of inhibiting sterol biosynthesis. |
| Antibacterial | Potential antibacterial properties have been suggested; however, specific studies are limited. The interaction with bacterial enzymes remains an area for further research. |
| Cytotoxicity | Preliminary studies indicate cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent. |
Case Studies and Research Findings
- Antifungal Activity : A study demonstrated that derivatives of triazole compounds showed enhanced antifungal activity when modified at specific positions on the triazole ring. The dimethylation at the 3-position significantly improved prophylactic efficacy against systemic candidiasis in murine models .
- Synthesis and Structure-Activity Relationship (SAR) : The synthesis of this compound involves multi-step synthetic pathways that must be optimized for yield and purity to ensure efficacy in biological applications. The unique combination of functional groups enhances solubility and bioavailability compared to other triazole derivatives.
- Comparative Studies : Similar compounds such as Fluconazole and Voriconazole have been extensively studied for their antifungal properties. While these compounds are well-established in clinical use, ongoing research into newer derivatives like this compound aims to discover enhanced efficacy and reduced side effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Triazole Moieties
Cyproconazole (CAS 94361-06-5)
- Structure: 2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol.
- Key Differences : Cyproconazole lacks the acrylonitrile group but shares the 1,2,4-triazole ring. Its alcohol and cyclopropyl groups enhance antifungal activity by targeting fungal cytochrome P450 enzymes .
- Application : Widely used as a systemic fungicide in agriculture.
Quinconazole (CAS 906005-51-4)
- Structure: 3-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone.
- Key Differences: Incorporates a quinazolinone core instead of acrylonitrile. The dichlorophenyl group enhances lipophilicity, improving membrane penetration .
- Application : Agricultural fungicide targeting powdery mildew.
2-Benzoyl-3-(Dimethylamino)Acrylonitrile
Acrylonitrile Derivatives with Heterocyclic Substituents
3-Aryl-2-Arylhydrazonopropanenitriles
- Structure : Arylhydrazone-linked acrylonitriles (e.g., compounds 4a,b in ).
- Key Differences: The hydrazone group enables rearrangement into indoles or triazoles, unlike the stable triazolylpropanoyl group in the target compound .
- Application : Precursors to indole-based antioxidants and antitumor agents .
2-(4-[5-(2,4-Dichlorophenyl)-2-Furyl]-1,3-Thiazol-2-yl)-3-(Dimethylamino)Acrylonitrile
- Structure: Combines thiazole, furyl, and dimethylamino groups on the acrylonitrile backbone.
- Key Differences: The thiazole-furyl system may enhance π-π interactions in biological systems compared to the triazole-propanoyl group .
- Application : Investigated for antifungal activity via fluorometric screening .
Physicochemical Properties
Notes: The target compound’s dimethylamino group improves solubility in polar solvents compared to chlorophenyl-substituted analogues like cyproconazole.
Q & A
Basic: What are the optimal synthetic routes for this acrylonitrile derivative, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach starting with acylation of 1H-1,2,4-triazole derivatives followed by condensation with acrylonitrile precursors. Key steps include:
- Acylation : React 2-methyl-1H-1,2,4-triazole with a β-keto ester (e.g., methyl 2-methylacetoacetate) under reflux in anhydrous dichloromethane with a Lewis acid catalyst (e.g., AlCl₃) .
- Condensation : Introduce the dimethylamino group via nucleophilic substitution using dimethylamine in THF at 0–5°C, followed by acrylonitrile coupling under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature (60–100°C), reaction time (12–24 hrs), and solvent (DMF vs. DMSO) .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR in [D6]DMSO to confirm substituent positions. Key signals include the acrylonitrile α-carbon (δ ~110–120 ppm) and triazole protons (δ ~8.5–9.0 ppm) .
- IR Spectroscopy : Identify the nitrile stretch (C≡N) at ~2200–2250 cm⁻¹ and carbonyl (C=O) at ~1650–1700 cm⁻¹ .
- X-Ray Crystallography : Grow single crystals via slow evaporation in ethanol/water (3:1). Refinement with SHELXL-97 confirms bond angles and stereochemistry, as demonstrated in analogous acrylonitrile derivatives .
Advanced: How can structure-activity relationship (SAR) studies evaluate the biological activity of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified triazole substituents (e.g., benzotriazole vs. methyltriazole) or acrylonitrile chain lengths. Assess antiproliferative activity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Electrophilicity Analysis : Quantify the electron-withdrawing effect of the nitrile group via Hammett constants (σₚ) to correlate with bioactivity .
- Data Interpretation : Apply multivariate regression to link structural descriptors (logP, polar surface area) to IC₅₀ values, identifying key pharmacophores .
Advanced: What computational approaches predict the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap). High LUMO energy (~-1.5 eV) suggests electrophilic reactivity at the acrylonitrile moiety .
- Hirshfeld Analysis : Map intermolecular interactions (e.g., C–H···N, π-stacking) from crystallographic data to predict solid-state stability .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to model drug delivery interactions .
Advanced: How should researchers resolve discrepancies in reported biological activities of similar acrylonitrile derivatives?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell line origin, incubation time) across studies. For example, antiproliferative activity in (HeLa cells, 48 hrs) vs. (NIH/3T3 fibroblasts, 72 hrs) .
- Control Experiments : Replicate conflicting studies with standardized protocols (e.g., ATP-based viability assays instead of MTT) to exclude methodological bias .
- Kinetic Profiling : Measure time-dependent inhibition (e.g., IC₅₀ at 24, 48, 72 hrs) to assess if discrepancies arise from delayed activity onset .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles. Work in a fume hood due to potential acrylonitrile volatility .
- Waste Management : Neutralize nitrile-containing waste with NaOCl (10% v/v) in a ventilated area before disposal .
- Exposure Response : For skin contact, wash immediately with 5% acetic acid to hydrolyze unreacted acrylonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
